3-(1,1-Difluoroethyl)benzaldehyde
Overview
Description
3-(1,1-Difluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 1,1-difluoroethyl group at the third position of the benzene ring . This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 1,1-difluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 3-(1,1-Difluoroethyl)benzaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(1,1-Difluoroethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Scientific Research Applications
3-(1,1-Difluoroethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Benzaldehyde: Lacks the difluoroethyl group, making it less lipophilic and less reactive in certain chemical reactions.
3-(1,1-Difluoroethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
3-(1,1-Difluoroethyl)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group, affecting its chemical properties and uses.
Uniqueness: 3-(1,1-Difluoroethyl)benzaldehyde is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications .
Properties
IUPAC Name |
3-(1,1-difluoroethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLRSKNDBBXKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032527-37-9 | |
Record name | 3-(1,1-difluoroethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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